2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride
Description
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride (CAS: 1185300-53-1) is a benzimidazole derivative characterized by a benzyl group at the 2-position of the benzimidazole core and an amine group at the 5-position, with a hydrochloride counterion. This compound is primarily used in scientific research as a precursor or intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules.
The synthesis of benzimidazole derivatives typically involves condensation reactions of substituted o-phenylenediamines with aldehydes or ketones, followed by cyclization and functionalization steps. For example, related compounds are synthesized using strategies like insertion-cyclization and reductions with agents such as stannous chloride dihydrate .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;/h1-7,9H,8,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHMWLZOCFLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-53-1 | |
| Record name | 1H-Benzimidazol-6-amine, 2-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride typically involves the fusion of benzene and imidazole moieties. One common synthetic route includes the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole . Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, ethyl acetate, and absolute ethanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride has shown promise in various therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have indicated its effectiveness against a range of bacterial strains.
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. It operates through mechanisms involving enzyme inhibition and modulation of signal transduction pathways .
Biochemistry
In biochemistry, the compound is utilized in enzyme inhibition studies:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which is critical for understanding metabolic pathways and developing therapeutic agents. Kinetic studies have reported specific inhibition constants (Ki) for target enzymes .
Analytical Chemistry
The derivatives of this compound are employed in analytical methods:
- Metal Ion Detection : The compound can form complexes with metal ions, which are analyzed using UV-Vis spectroscopy to determine concentrations with high precision.
Material Science
The compound's unique properties allow it to be used in the development of new materials:
- Catalysis : It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in synthetic processes.
Case Study 1: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry confirmed an increase in apoptotic cells, suggesting that the compound triggers apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, highlighting its potential as a new antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride involves the formation of a Schiff intermediate by the reaction of aldehyde with one of the amines, followed by cyclization to form the product . This compound interacts with various molecular targets and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride, highlighting differences in substituents, molecular formulas, and similarity scores (based on structural and functional overlap):
Key Differences and Implications
Substituent Effects: Benzyl vs. Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride salt in 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride increases molar mass and may alter solubility and crystallinity compared to mono-hydrochloride salts .
Synthetic Complexity :
- Compounds with chloromethyl groups (e.g., 82830-36-2) require additional halogenation steps, increasing synthetic complexity and safety risks .
- The benzimidazole core in the target compound is synthesized via condensation of 4-chloro-o-phenylenediamine with aldehydes, a method shared with antihypertensive agents bearing tetrazolyl biphenyl groups .
Substituents like tetrazolyl groups enhance potency by mimicking carboxylate moieties in endogenous ligands .
Biological Activity
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings and data tables.
This compound (CAS No. 110178-73-9) is characterized by its benzimidazole core, which is known for diverse biological activities. The synthesis typically involves the condensation of o-phenylenediamine with appropriate benzyl derivatives under controlled conditions to yield the desired hydrochloride salt form.
Synthesis Overview:
- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with benzyl halides.
- Hydrochloride Formation : Reaction with hydrochloric acid to produce the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby altering enzyme conformation and function .
Biological Activity
Research indicates that compounds within the benzimidazole family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have reported that related benzimidazole derivatives display significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential in inhibiting tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated notable antibacterial effects against E. coli, with an MIC comparable to standard antibiotics like ampicillin .
- Cancer Cell Line Studies : In a series of experiments on KG1 and SNU16 cell lines, the compound exhibited significant antiproliferative effects, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use flame-retardant antistatic clothing, gloves, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
- Storage: Keep containers tightly sealed in a dry, well-ventilated area. Opened containers must be resealed upright to prevent leakage .
- Spill Management: Sweep or vacuum spills into a sealed disposal container. Avoid environmental release and drain contamination .
- First Aid: For eye exposure, rinse with water for ≥15 minutes. For skin contact, wash thoroughly with water and seek medical attention if irritation persists .
Q. What spectroscopic methods are suitable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to confirm the benzyl and benzimidazole moieties. For example, benzyl protons typically appear as singlets near δ 4.6–4.7 ppm, and aromatic protons in the benzimidazole ring resonate at δ 6.9–7.9 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
- X-Ray Crystallography: For structural elucidation, single-crystal X-ray analysis resolves bond lengths and angles in the crystalline state .
Q. What are the known acute toxicological risks associated with this compound?
Answer:
- Acute Toxicity: Harmful if swallowed. Causes serious eye irritation but lacks data on skin corrosion or respiratory sensitization .
- Environmental Hazards: Avoid release into ecosystems due to unknown ecological toxicity .
- Mitigation: Always conduct experiments in fume hoods with proper PPE and emergency eyewash stations .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Answer:
- Reaction Conditions: Use NaSO as a cyclization catalyst in DMF for benzimidazole ring formation. Maintain stoichiometric ratios (e.g., 1:1 for diamine and aldehyde precursors) .
- Purification: Employ column chromatography (silica gel, CHCl/EtOH) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Troubleshooting: Monitor reaction progress via TLC (CHCl/EtOH 95:5). Low yields may result from incomplete cyclization—reflux with thionyl chloride (SOCl) to drive conversion .
Q. How should researchers resolve contradictions in spectral data for this compound?
Answer:
- Data Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride, δ 4.3–7.4 ppm) .
- Dynamic NMR Studies: Investigate tautomerism in the benzimidazole ring, which may cause peak splitting or broadening under varying temperatures .
- Collaborative Analysis: Use computational tools (e.g., PubChem’s InChI key) to predict spectral properties and reconcile experimental vs. theoretical results .
Q. What pharmacological screening strategies are applicable to this compound?
Answer:
- Kinase Inhibition Assays: Test activity against CDK1/GSK3β/CDK3 kinases using ATP-competitive binding assays. IC values <10 µM suggest therapeutic potential .
- Antimicrobial Studies: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Compare with known benzimidazole derivatives (e.g., albendazole) .
- Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (SI >10 indicates low off-target toxicity) .
Methodological Considerations
Q. How can electrostatic charge buildup be minimized during handling?
Answer:
- Equipment Grounding: Use conductive containers and antistatic mats in work areas .
- Solvent Selection: Avoid low-polarity solvents (e.g., hexane) during transfers; use ethanol or acetone to reduce static .
Q. What are the best practices for long-term storage to prevent degradation?
Answer:
- Desiccants: Store with silica gel packs in amber glass vials to block moisture and light .
- Temperature Control: Maintain at 2–8°C for stability. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
